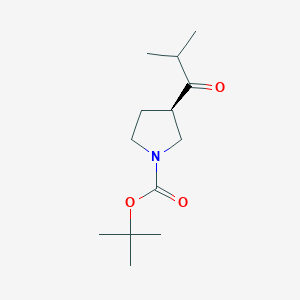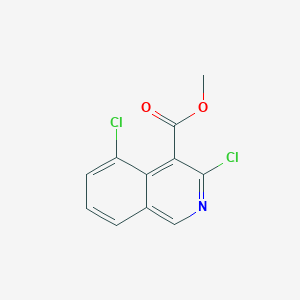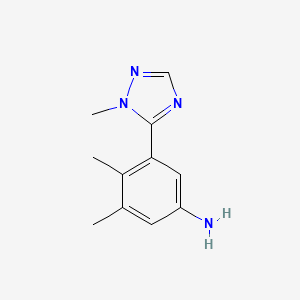![molecular formula C7H3BrFNOS B13648290 6-Bromo-4-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13648290.png)
6-Bromo-4-fluorobenzo[d]isothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4-fluoro-2,3-dihydro-1,2-benzothiazol-3-one is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-2,3-dihydro-1,2-benzothiazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with bromine to introduce the bromine atom, followed by cyclization with sulfur-containing reagents to form the benzothiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-bromo-4-fluoro-2,3-dihydro-1,2-benzothiazol-3-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
6-bromo-4-fluoro-2,3-dihydro-1,2-benzothiazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Ring-Opening: The benzothiazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
6-bromo-4-fluoro-2,3-dihydro-1,2-benzothiazol-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
作用機序
The mechanism by which 6-bromo-4-fluoro-2,3-dihydro-1,2-benzothiazol-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes critical for the survival of pathogens or cancer cells.
類似化合物との比較
Similar Compounds
4-bromo-1-fluoro-2-nitrobenzene:
6-bromo-1H-benzo[d][1,2,3]triazol-1-ol: A structurally related compound with similar reactivity and applications in medicinal chemistry.
Uniqueness
6-bromo-4-fluoro-2,3-dihydro-1,2-benzothiazol-3-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C7H3BrFNOS |
|---|---|
分子量 |
248.07 g/mol |
IUPAC名 |
6-bromo-4-fluoro-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H3BrFNOS/c8-3-1-4(9)6-5(2-3)12-10-7(6)11/h1-2H,(H,10,11) |
InChIキー |
WTMYLTCXUDVAKL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C(=C1F)C(=O)NS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


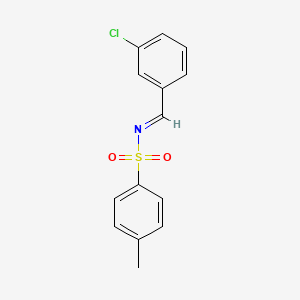
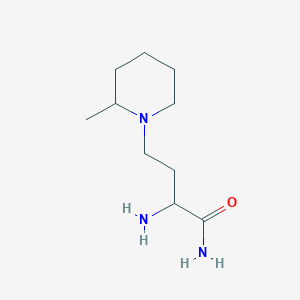
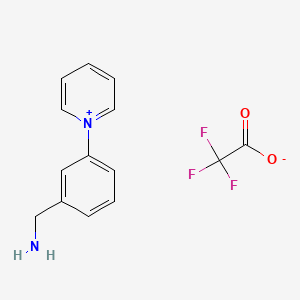
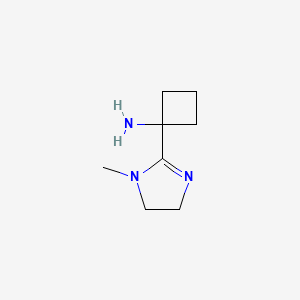

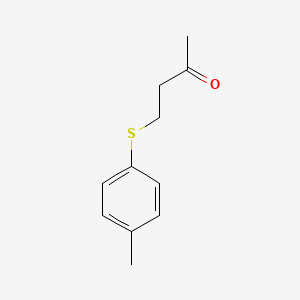
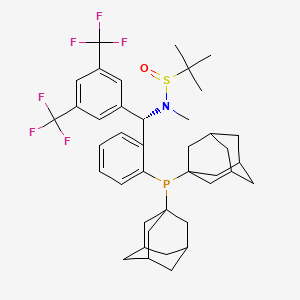
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13648268.png)
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride](/img/structure/B13648269.png)
